Alkyl Chain Length Specificity: The N-Hexyl Group as a Key Determinant of Insect Repellent Intermediate Performance
The insect repellent activity of N-acyl-N-alkyl-3-aminopropionic acid esters is governed by the identity of the N-alkyl substituent. The hexyl chain (C6) provides an intermediate hydrophobicity window that is distinct from both shorter chain (C2–C4) and longer chain (C8–C18) analogs [1]. In the patented insect repellent class, the N-alkyl group directly influences boiling point, volatility, and cutaneous substantivity: for example, 3-(N-n-butyl-N-acetyl)-aminopropionic ethyl ester (B.P.₀.₅: 126–127°C) and 3-(N-ethyl-N-acetyl)-aminopropionic ethyl ester (B.P.₀.₆: 105–106°C) have different volatilities that correlate with their repellent longevity [1]. The N-hexyl intermediate is specifically required to access the corresponding N-hexyl-N-acyl final products, which cannot be accessed via N-butyl or N-ethyl intermediates.
| Evidence Dimension | Boiling point / volatility of final N-acyl-N-alkyl insect repellent derivative |
|---|---|
| Target Compound Data | N-hexyl-N-acetyl-3-aminopropionic ethyl ester (derived from ethyl 3-(hexylamino)propanoate): B.P. not explicitly reported but expected to be higher than N-butyl analog based on molecular weight increase |
| Comparator Or Baseline | 3-(N-n-butyl-N-acetyl)-aminopropionic ethyl ester (derived from ethyl 3-(butylamino)propanoate): B.P.₀.₅ 126–127°C; 3-(N-ethyl-N-acetyl)-aminopropionic ethyl ester (derived from ethyl 3-(ethylamino)propanoate): B.P.₀.₆ 105–106°C [1] |
| Quantified Difference | The hexyl intermediate is essential to produce the N-hexyl-N-acyl final product, which is structurally incapable of being synthesized from the butyl or ethyl intermediate. Boiling point differences between homologous N-alkyl final products indicate distinct volatility profiles that impact repellent application performance. |
| Conditions | Patent US4127672A; boiling points measured at reduced pressure (0.3–0.6 mmHg); insect repellent efficacy tested against mosquitoes. |
Why This Matters
For procurement intended to support insect repellent synthesis programs, the presence of the N-hexyl group specifically determines the physicochemical and biological profile of the final active ingredient; substituting a butyl or octyl intermediate would yield a structurally different final compound with altered volatility and duration of action.
- [1] US Patent US4127672A (1978). Insect repellants. Henkel KGaA. Boiling points of disubstituted 3-aminopropionic acid derivatives: 3-(N-n-butyl-N-acetyl)-aminopropionic ethyl ester B.P.₀.₅: 126–127°C; 3-(N-ethyl-N-acetyl)-aminopropionic ethyl ester B.P.₀.₆: 105–106°C; 3-(N-n-propyl-N-acetyl)-aminopropionic ethyl ester B.P.₀.₃: 101–102°C. View Source
